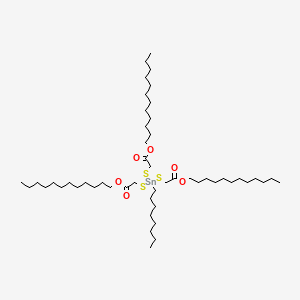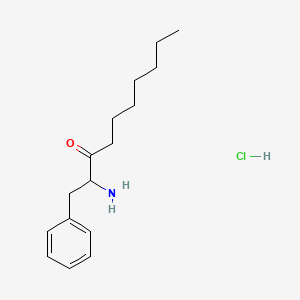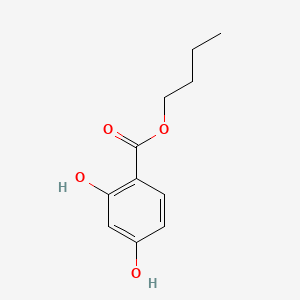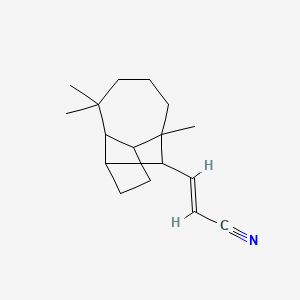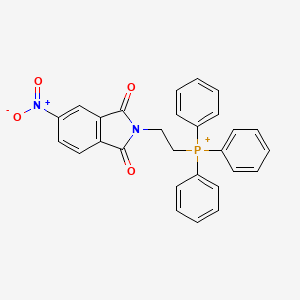
5-(Hydroxy(oxido)amino)-2-(2-(triphenylphosphoranyl)ethyl)-1H-isoindole-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“5-(Hydroxy(oxido)amino)-2-(2-(triphenylphosphoranyl)ethyl)-1H-isoindole-1,3(2H)-dione” is a complex organic compound that features a unique combination of functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “5-(Hydroxy(oxido)amino)-2-(2-(triphenylphosphoranyl)ethyl)-1H-isoindole-1,3(2H)-dione” typically involves multi-step organic reactions. The starting materials are often commercially available compounds that undergo a series of transformations including nucleophilic substitution, oxidation, and coupling reactions. The reaction conditions may vary, but they generally require controlled temperatures, specific solvents, and catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing cost-effective and environmentally friendly processes.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy(oxido)amino group.
Reduction: Reduction reactions may target the oxido group, converting it to a hydroxyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the isoindole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, water.
Catalysts: Palladium on carbon, platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a nitro derivative, while reduction could produce an amine derivative.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of “5-(Hydroxy(oxido)amino)-2-(2-(triphenylphosphoranyl)ethyl)-1H-isoindole-1,3(2H)-dione” involves its interaction with molecular targets such as enzymes or receptors. The compound may modulate biological pathways by binding to active sites or altering the conformation of target proteins. The specific pathways and targets depend on the context of its application.
相似化合物的比较
Similar Compounds
- 5-(Hydroxyamino)-2-(2-(triphenylphosphoranyl)ethyl)-1H-isoindole-1,3(2H)-dione
- 5-(Oxidoamino)-2-(2-(triphenylphosphoranyl)ethyl)-1H-isoindole-1,3(2H)-dione
Uniqueness
“5-(Hydroxy(oxido)amino)-2-(2-(triphenylphosphoranyl)ethyl)-1H-isoindole-1,3(2H)-dione” is unique due to the presence of both hydroxy and oxido groups on the amino moiety, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
属性
CAS 编号 |
65273-57-6 |
|---|---|
分子式 |
C28H22N2O4P+ |
分子量 |
481.5 g/mol |
IUPAC 名称 |
2-(5-nitro-1,3-dioxoisoindol-2-yl)ethyl-triphenylphosphanium |
InChI |
InChI=1S/C28H22N2O4P/c31-27-25-17-16-21(30(33)34)20-26(25)28(32)29(27)18-19-35(22-10-4-1-5-11-22,23-12-6-2-7-13-23)24-14-8-3-9-15-24/h1-17,20H,18-19H2/q+1 |
InChI 键 |
WRRQPLMTPKZURZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)[P+](CCN2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-])(C4=CC=CC=C4)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


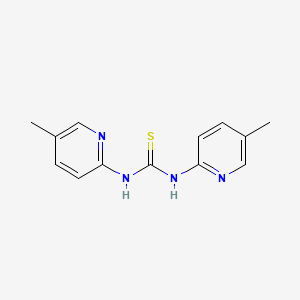

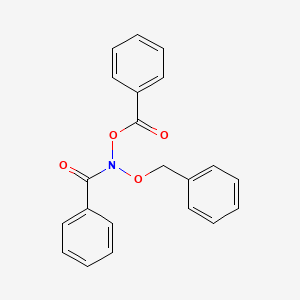
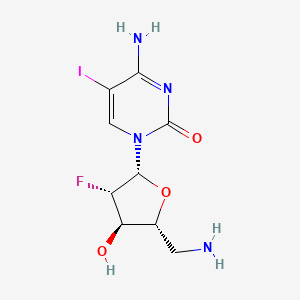
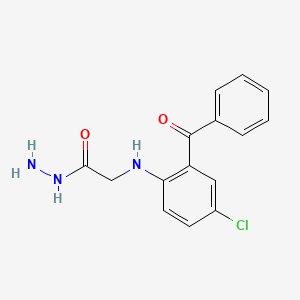
![N-[3-Chloro-4-[(4-hydroxy[1,1'-biphenyl]-3-YL)azo]phenyl]acetamide](/img/structure/B12687360.png)
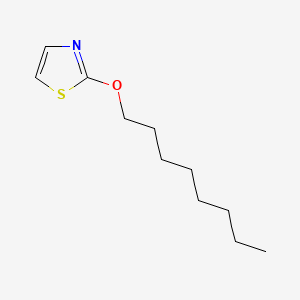

![(p-Chlorobenzyl)dimethyl[3-[(1-oxooctadecyl)amino]propyl]ammonium chloride](/img/structure/B12687381.png)
